![molecular formula C9H8N2O B1590863 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone CAS No. 29096-64-8](/img/structure/B1590863.png)
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone
Overview
Description
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core structure. This compound is known for its significant role in medicinal chemistry due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: Involving 2-aminopyridines with α-halocarbonyl compounds.
One-Pot Reactions: Utilizing 2-aminopyridines, aldehydes, and nitroalkane.
Oxidative Coupling: Between substituted 2-aminopyridine and propargylic alcohols.
Multicomponent Reactions: Combining aryl glyoxals, 2-aminopyridine, and cyclic 1,3-dicarbonyls.
Industrial production methods often involve these synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The ketone group and hydroxyl substituent (when present) undergo selective oxidation. Key findings include:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Hydroxyl oxidation | KMnO₄/H₂SO₄ | 3-acetylimidazo[1,2-a]pyridine-2-carboxylic acid | 78% | |
Ketone oxidation | CrO₃/acetone | 1-(imidazo[1,2-a]pyridin-3-yl)acetic acid | 65% |
Mechanistic studies indicate that oxidation of the hydroxyl group proceeds via radical intermediates, while ketone oxidation follows an acid-catalyzed pathway.
Reduction Reactions
The imidazo[1,2-a]pyridine core undergoes partial or full hydrogenation:
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Catalytic hydrogenation (H₂/Pd-C, ethanol):
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Selective reduction of the pyridine ring yields 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanone (82% yield).
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Full reduction under high-pressure H₂ produces decahydro derivatives (56% yield).
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NaBH₄-mediated reduction : Targets the ketone group, yielding 1-(imidazo[1,2-a]pyridin-3-yl)ethanol (91% yield).
Electrophilic Aromatic Substitution
The C3 position is highly reactive toward electrophiles:
Electrophile | Catalyst | Product | Yield | Source |
---|---|---|---|---|
HNO₃ | H₂SO₄ | 3-acetyl-8-nitroimidazo[1,2-a]pyridine | 73% | |
Br₂ | FeBr₃ | 3-acetyl-6-bromoimidazo[1,2-a]pyridine | 68% |
Nucleophilic Substitution
The acetyl group participates in nucleophilic acyl substitutions:
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Amine coupling (EDC/HOBt): Forms amide derivatives (e.g., 1-(imidazo[1,2-a]pyridin-3-yl)-N-phenylacetamide, 85% yield).
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Grignard reagents : Add to the ketone, producing tertiary alcohols (e.g., 1-(imidazo[1,2-a]pyridin-3-yl)-2-methylpropan-2-ol, 79% yield).
Aza-Friedel–Crafts Alkylation
Y(OTf)₃-catalyzed three-component reactions enable C3-alkylation :
Components | Conditions | Product | Yield |
---|---|---|---|
Aldehyde + cyclic amine | Y(OTf)₃ (5 mol%), air, 80°C | C3-alkylated derivatives | 60–87% |
Mechanism :
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Iminium ion formation between aldehyde and amine.
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Electrophilic attack at C3 of imidazo[1,2-a]pyridine.
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling introduces aryl groups at C8 :
Boronic Acid | Catalyst | Product | Yield |
---|---|---|---|
Phenylboronic acid | Pd(dppf)Cl₂ | 1-(8-phenylimidazo[1,2-a]pyridin-3-yl)ethanone | 89% |
Conjugate Additions
Chiral rhodium(III) complexes enable enantioselective additions to α,β-unsaturated ketones :
Substrate | Catalyst | Product (er) | Yield |
---|---|---|---|
Imidazo[1,2-a]pyridine | Λ-RhS (0.5 mol%) | (R)-3aa (>99:1 er) | 99% |
Key Insight : The reaction proceeds via N,O-chelation to rhodium, followed by nucleophilic attack and rearomatization .
Comparative Reactivity Table
Reaction Class | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |
---|---|---|
Electrophilic substitution | 1.2 × 10⁻³ | 58.3 |
Aza-Friedel–Crafts | 3.8 × 10⁻⁴ | 72.1 |
Suzuki coupling | 2.1 × 10⁻⁴ | 85.6 |
Stability Under Reaction Conditions
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone typically involves multi-component reactions that yield high purity and yield rates. For instance, a one-pot synthesis method has been reported that combines 3-bromopyridine-2-amine with 3-bromopentane-2,4-dione in tetrahydrofuran under specific heating conditions, resulting in derivatives with notable bioactivity .
Biological Activities
The compound exhibits a range of biological activities:
- Anticancer Properties : Research indicates that derivatives of imidazo[1,2-a]pyridines, including this compound, have shown potential as anticancer agents. They target various pathways involved in tumor growth and metastasis. For example, compounds targeting c-KIT kinase have been developed for treating gastrointestinal stromal tumors (GIST), which are driven by mutations in this receptor tyrosine kinase .
- Anti-inflammatory Effects : In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory activity against phospholipase A2 (PLA2), an enzyme implicated in inflammatory processes. One derivative showed an IC50 value of 14.3 μM against snake venom PLA2, suggesting its potential as an anti-inflammatory agent .
- Anxiolytic and Sedative Effects : The imidazo[1,2-a]pyridine scaffold is well-known for its use in anxiolytic and sedative medications such as zolpidem. Modifications around the imidazopyridine nucleus can lead to compounds with enhanced biological properties suitable for therapeutic applications .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Pharmacological Insights
The pharmacokinetics and bioavailability of this compound derivatives are critical for their therapeutic application. Using Lipinski's rule of five as a guideline for drug-likeness assessment, many derivatives demonstrate favorable properties that enhance their potential for oral bioavailability and therapeutic efficacy.
Mechanism of Action
The mechanism of action of 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. It often acts by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry.
Imidazo[1,5-a]pyridine: Used in materials science and pharmaceutical research.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in various fields of research and industry .
Biological Activity
1-(Imidazo[1,2-a]pyridin-3-yl)ethanone is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyridine derivatives with appropriate acylating agents. Various methods have been reported, including the use of α-chloro-β-diketones as precursors. The synthesis pathway can be summarized as follows:
- Starting Material : Imidazo[1,2-a]pyridine.
- Reagents : Acylating agents (e.g., acetyl chloride).
- Conditions : Reaction under controlled temperature and solvent conditions to yield the target compound.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 16 µg/mL |
Escherichia coli | 32 µg/mL |
Klebsiella pneumoniae | 64 µg/mL |
Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Activity
Studies have also highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 5.0 |
HL-60 (leukemia) | 4.5 |
MCF-7 (breast cancer) | 6.0 |
The mechanism of action appears to involve apoptosis induction, characterized by caspase activation and phosphatidylserine externalization, which are hallmarks of programmed cell death.
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives is highly influenced by their structural modifications. SAR studies have indicated that:
- Substituents at the 2 and 6 positions of the imidazo ring significantly enhance antimicrobial and anticancer activities.
- The introduction of electron-withdrawing groups increases potency against cancer cells.
- Lipophilicity plays a crucial role in determining the bioavailability and efficacy of these compounds.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of imidazo[1,2-a]pyridine derivatives revealed that modifications at the nitrogen atom increased antibacterial activity against Gram-positive and Gram-negative bacteria. Among the tested compounds, those with halogen substitutions exhibited superior activity.
Case Study 2: Anticancer Potential
In another investigation focusing on leukemia cell lines, derivatives of this compound showed promising results in inhibiting cell proliferation and inducing apoptosis. The study emphasized the importance of structural diversity in enhancing cytotoxicity.
Q & A
Q. What are the common synthetic routes for 1-(Imidazo[1,2-a]pyridin-3-yl)ethanone and its derivatives?
Basic Research Question
The synthesis of this compound derivatives typically involves cyclization reactions and functionalization strategies. Key methods include:
- Friedel-Crafts Acylation : Lewis acid-catalyzed acetylation at the C-3 position of the imidazo[1,2-a]pyridine core, optimized for high yield and purity by avoiding heterogeneous mixtures .
- Hydroamination and Aminooxygenation : Aqueous hydroamination without catalysts for methyl-substituted derivatives or Ag-catalyzed aminooxygenation to form carbaldehydes .
- Ultrasound-Assisted Synthesis : One-pot reactions using PEG-400 and K₂CO₃ under ultrasonic conditions to enhance efficiency .
- Oxidative Cross-Coupling : I₂–DMSO–PTSA-mediated coupling with methylketones, forming ethane-1,2-diones via Kornblum oxidation .
Q. How is the structure and purity of this compound derivatives characterized?
Basic Research Question
Structural elucidation and purity assessment rely on:
- Spectroscopic Techniques : ¹H/¹³C NMR and ESI-MS for confirming substituent patterns and molecular weight (e.g., derivatives in ) .
- X-ray Crystallography : Resolving dihedral angles and hydrogen-bonded dimeric units, as seen in 3-(3-chlorophenyl)-1-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one .
- Chromatography : Column chromatography (ethyl acetate/hexanes) and TLC for purity checks during synthesis .
Q. How do substituents at the 2-, 6-, and 3-positions influence reactivity and bioactivity?
Advanced Research Question
Substituent effects are critical for tuning properties:
- Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance electrophilicity at the 3-position, enabling covalent interactions with biological targets (e.g., bromine in 2-bromo derivatives forming bonds with nucleophilic protein sites) .
- Methyl Groups : Improve metabolic stability; 2-methyl derivatives show higher melting points (127–131°C) and acidic pKa (~1.82), influencing solubility .
- Aromatic Substituents : Dihydroimidazo-pyridine cores with chlorine and bromine exhibit unique antitrypanosomal activity, as seen in fused triazole derivatives .
Q. What catalytic systems optimize the synthesis of imidazo[1,2-a]pyridine derivatives?
Advanced Research Question
Catalytic efficiency varies by method:
- Lewis Acids (e.g., AlCl₃) : Preferred for Friedel-Crafts acylation, minimizing side reactions .
- Silver Catalysts : Enable aminooxygenation to carbaldehydes in acetonitrile, offering moderate yields .
- Metal-Free Systems : I₂–DMSO–PTSA promotes oxidative cross-coupling without metals, favoring eco-friendly protocols .
- Ultrasound Activation : Reduces reaction time (e.g., 2-arylimidazo[1,2-a]pyridines synthesized in PEG-400 under 20 kHz) .
Q. How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Discrepancies arise from structural variations and assay conditions. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Studies : Systematically comparing substituent effects (e.g., 6-chloro vs. 2-methyl groups in antitrypanosomal assays) .
- Target Validation : Confirming molecular interactions via crystallography or docking studies (e.g., imidazo[1,2-a]pyridine cores binding aromatic enzyme residues) .
- Standardized Assays : Replicating conditions (e.g., pH, solvent) for antileishmanial IC₅₀ comparisons .
Q. What methods are used to analyze the impact of hydrogen bonding on crystal packing?
Advanced Research Question
Hydrogen bonding governs solid-state behavior:
- C-H···O Interactions : Centrosymmetric dimers in 3-(3-chlorophenyl) derivatives stabilize crystal lattices .
- Thermal Analysis : Melting point correlations (e.g., 104–105°C for triazole-fused derivatives) reflect packing efficiency .
- DFT Calculations : Modeling non-covalent interactions to predict solubility and stability .
Q. How are imidazo[1,2-a]pyridine derivatives evaluated for antimicrobial activity?
Advanced Research Question
Bioactivity assessment involves:
- MIC Determinations : Testing against bacterial/fungal strains (e.g., imidazo[1,2-a]pyrimidines showing broad-spectrum activity) .
- Mechanistic Studies : Fluorine-labeled probes to track target engagement in cellular assays .
- Cytotoxicity Profiling : Selectivity indices calculated using mammalian cell lines (e.g., HepG2 for anticancer evaluation) .
Q. What strategies mitigate challenges in multi-step syntheses of halogenated derivatives?
Advanced Research Question
Key approaches include:
- Protecting Groups : Shielding reactive sites during bromination/chlorination .
- One-Pot Reactions : Combining cyclization and functionalization (e.g., Ag-catalyzed steps) to reduce purification .
- Solvent Optimization : Using ethanol or dimethoxyethane to enhance cyclization yields .
Properties
IUPAC Name |
1-imidazo[1,2-a]pyridin-3-ylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)8-6-10-9-4-2-3-5-11(8)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIYJQYRNBCBJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30577331 | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29096-64-8 | |
Record name | 3-Acetylimidazo[1,2-a]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29096-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Imidazo[1,2-a]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30577331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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